BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural Analysis of Lorlatinib Crystal Forms:
A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lorlatinib acetate

Cat. No.: B609991

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1
(ROS1) tyrosine kinase inhibitor. The solid-state properties of an active pharmaceutical
ingredient (API) are critical to its stability, bioavailability, and manufacturability. Like many
pharmaceutical compounds, lorlatinib can exist in multiple crystalline forms, a phenomenon
known as polymorphism. This technical guide provides an in-depth analysis of the known
crystalline forms of lorlatinib, with a particular focus on the available data for the lorlatinib
acetate solvate.

The development of lorlatinib has led to the identification of several polymorphic and solvated
forms, including a crystalline acetic acid solvate, often referred to as Form 3. However, it has
been noted that solvated forms can present challenges for drug development, particularly
concerning physical stability. This has led to the development of more stable forms, such as the
anhydrous free base (Form 7) and a free base hydrate (Form 24), which have been more
extensively characterized.[1] This guide will summarize the available structural data for the
lorlatinib acetate form and provide a comparative analysis with other significant crystalline
forms.

Experimental Protocols
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The structural characterization of lorlatinib crystal forms employs a range of analytical
techniques to elucidate their unique physicochemical properties. The following are detailed
methodologies for the key experiments cited in the characterization of lorlatinib polymorphs.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a primary technique for distinguishing different crystalline
forms.

 Instrumentation: A Bruker-Axis/D8 ADVANCE (DAVINCI) X-ray diffractometer is a commonly
used instrument.

« Radiation Source: CuKa radiation with a wavelength of 1.5406 A is typically employed.
e Scan Parameters: Data is collected using a continuous scan at a rate of 0.03°/min.

o Sample Preparation: Samples are generally packed into a standard sample holder. For
quantitative analysis, the measured PXRD pattern of a new form can be aligned with a
simulated pattern from single-crystal data, if available.[2]

Solid-State Nuclear Magnetic Resonance (ssNMR)
Spectroscopy

Solid-State NMR (ssNMR) provides information about the local chemical environment of atoms
in the crystal lattice. Both 13C and 19F ssNMR are utilized for lorlatinib, which contains
fluorine.

Instrumentation: A Bruker-Avance solid-state NMR spectrometer is a suitable instrument.

e 13C ssNMR: Spectra are typically acquired using a cross-polarization magic-angle spinning
(CPMAS) probe.

e 19F ssNMR: Spectra are acquired using a magic-angle spinning (MAS) probe.

o Chemical Shift Referencing: Chemical shifts for 19F ssNMR are often referenced to an
external sample of trifluoroacetic acid (50% v/v in H20) at -76.54 ppm.[3]
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Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about vibrational
modes in a molecule.

e Instrumentation: A RAM Il FT Raman module attached to a Vertex 70 FTIR spectrometer
(Bruker, UK) is a representative instrument.[2]

e Laser Source: A 1064 nm Nd:YAG laser is a common excitation source.

o Data Collection: Spectra are typically collected over a specific wavenumber range (e.g.,
3600 cm-1 to 200 cm-1) with a set number of scans.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and
Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the
crystalline forms.

e DSC Instrumentation: A Mettler Polymer DSC R instrument is an example of the equipment
used.[4]

o DSC Experimental Conditions: A sample is heated in an aluminum pan with a pierced lid at a
defined heating rate, commonly 10 K/min, under a nitrogen purge.[4]

e TGA Instrumentation: A Mettler TGA/DSC 1 instrument is a suitable example.

o TGA Experimental Conditions: A sample is heated in an aluminum pan at a defined heating
rate, typically 10 K/min, under a nitrogen purge.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of
new polymorphic forms of an active pharmaceutical ingredient like lorlatinib.
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Data Presentation: Structural and Physicochemical
Properties

The following tables summarize the available quantitative data for various crystalline forms of
lorlatinib. It is important to note that detailed public data for the lorlatinib acetate solvate (Form

3) is limited.

Table 1: Powder X-ray Diffraction Data for Selected Lorlatinib Crystal Forms
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Table 2: Spectroscopic Data for Selected Lorlatinib Crystal Forms
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Form 7 (Anhydrous Form 24 (Free Base

Technique Parameter
Free Base)[2] Hydrate)[6]

Wavenumber (cm-1) 2240, 2229, 1619, )
Raman Not Available
[x2 cm-1] 1553, 774

Chemical Shift (ppm)

13C ssNMR 142.1, 112.3, 39.1 136.2,41.2, 40.2
[+0.2 ppm]
Chemical Shift (ppm) )

19F ssNMR -108.2, -115.2 Not Available
[£0.2 ppm]

Table 3: Thermal Analysis Data for Lorlatinib Form B

Technique Parameter Value[4]
DSC Onset of Endotherm 191 +5°C
DSC Peak of Endotherm 198 £ 5 °C

Structural Analysis of Lorlatinib Acetate (Form 3)

The crystalline acetic acid solvate of lorlatinib, designated as Form 3, is described in patent
literature, notably WO2014207606.[4] This form is characterized as containing approximately
one molecule of acetic acid per molecule of lorlatinib.[4]

Preparation

The preparation of lorlatinib acetate Form 3 involves the crystallization of lorlatinib from acetic
acid. A general procedure involves dissolving the lorlatinib free base in acetic acid, followed by
crystallization, isolation, and drying of the resulting solid. This form has also been used as a
starting material for the preparation of other polymorphic forms, such as Form 7.[2]

Structural and Physicochemical Properties

While the existence of Form 3 is well-documented, a comprehensive public dataset of its
structural and physicochemical properties is not readily available. The focus of much of the
published literature has shifted to the more physically stable anhydrous and hydrated free base
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forms. It is reported that the acetic acid solvate (Form 3) may present challenges with respect
to physical stability, which can be a significant drawback for pharmaceutical development. This
has been a driving factor for the development of alternative crystalline forms with more
desirable properties for a final drug product.

Comparative Analysis with Other Crystal Forms
Lorlatinib Anhydrous Free Base (Form 7)

Form 7 is an anhydrous, non-solvated crystalline form of lorlatinib free base. It is characterized
by high crystallinity, high purity, low hygroscopicity, and favorable dissolution and mechanical
properties. Due to its improved physical stability compared to the acetic acid solvate, Form 7 is
a preferred form for pharmaceutical formulations. Its distinct PXRD pattern, with characteristic
peaks at approximately 9.6, 10.1, 12.6, 14.3, 16.2, and 17.3 °20, allows for its unambiguous
identification.[2]

Lorlatinib Free Base Hydrate (Form 24)

Form 24 is a crystalline hydrate of lorlatinib free base. It has been developed to have improved
physical stability in aqueous-based formulations.[1] This form is distinct from other hydrated
forms and the anhydrous form, with a unique PXRD pattern characterized by peaks at
approximately 8.8, 9.7, 10.9, 17.6, and 18.8 °26.[5]

Conclusion

The structural analysis of lorlatinib reveals a complex landscape of polymorphism. While the
lorlatinib acetate crystal form (Form 3) has been identified as a crystalline solvate, detailed
public information on its structural and physicochemical properties is limited. The challenges
associated with its physical stability have led to the development and extensive
characterization of more stable crystalline forms, namely the anhydrous free base (Form 7) and
the hydrated free base (Form 24). For researchers and drug development professionals, a
thorough understanding of the properties of these different solid-state forms is crucial for the
successful formulation and commercialization of lorlatinib-based therapies. Further research
into the single-crystal structure of Form 3 would be beneficial for a more complete
understanding of its properties and its relationship to the other polymorphic forms of lorlatinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. data.epo.org [data.epo.org]

e 2. data.epo.org [data.epo.org]

e 3. tdcommons.org [tdcommons.org]

e 4. W02021069571A1 - Polymorph of lorlatinib - Google Patents [patents.google.com]
o 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

e 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

« To cite this document: BenchChem. [Structural Analysis of Lorlatinib Crystal Forms: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609991#structural-analysis-of-lorlatinib-acetate-
crystal-form]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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